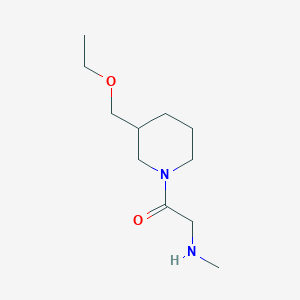

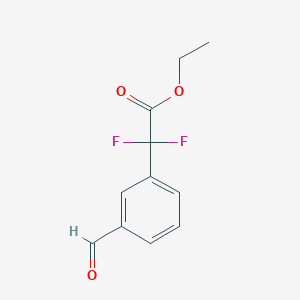

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Overview

Description

The description of a compound usually includes its IUPAC name, other names, its molecular formula, and its structure.

Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the mechanism of the reaction.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability.Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Piperidines with ester functionality, such as those similar in structure to the specified compound, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process allows for the formation of carboxamides and ketocarboxamides under various conditions, showcasing the reactivity of piperidine derivatives in complex organic synthesis (Takács et al., 2014).

Hydroaminomethylation Using Xanthene-Based Amino-Functionalized Ligands

The hydroaminomethylation of olefins using piperidine demonstrates the utility of piperidine derivatives in achieving high selectivity and activity in the synthesis of complex molecules. The presence of amino-functionalized ligands influences the reaction's outcome, highlighting the role of piperidine structures in the development of efficient catalytic processes (Hamers et al., 2009).

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

The interaction of piperidine derivatives with palladium complexes to catalyze methoxycarbonylation reactions underscores their significance in facilitating the production of esters. This application demonstrates the versatility of piperidine compounds in catalysis, offering pathways to various organic products (Zulu et al., 2020).

Ethylene Oligomerization Studies

Piperidine analogs have been used to study ethylene oligomerization, indicating their potential in industrial applications for polymer production. These studies provide insight into the mechanisms and efficiency of ethylene oligomerization, showcasing the practical applications of piperidine derivatives in material science (Nyamato et al., 2016).

Electrocatalytic Applications

Piperidin-4-ones have been explored for their potential in indirect electrochemical oxidation processes. This research highlights the electrocatalytic capabilities of piperidine derivatives, suggesting their applicability in the development of green chemistry processes and energy conversion technologies (Elinson et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards, how to handle it safely, and how to dispose of it properly.

Future Directions

This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in different diseases, its side effects, or developing analogs with improved properties.

Please note that these are general steps and the specific details would depend on the nature of the compound. For a specific compound like “1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one”, you would need to refer to scientific literature or databases. If it’s a novel compound, experimental studies might be needed to gather this information.

properties

IUPAC Name |

1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQXCAXFJVEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)

![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)